![molecular formula C15H13N3OS B3011307 [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea CAS No. 2321342-06-5](/img/structure/B3011307.png)
[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea
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Overview
Description
Thiourea is an organosulfur compound with the formula SC(NH2)2. It is a fairly simple organic molecule with a thioamide group . Thioureas and their derivatives are used in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Symmetric thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesis of thiourea complexes with various types of molecules has been given special attention .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
Thiourea and its complexes with water molecules have been studied using various methods such as X-ray, DFT, NBO, AIM, and RDG analyses . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), were calculated .Scientific Research Applications
Antibacterial Properties
Thiourea derivatives exhibit antibacterial activity against various strains. Researchers have synthesized complexes and tested them against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . These findings suggest potential applications in antimicrobial agents.
Other Potential Uses
Beyond the mentioned applications, thiourea derivatives find use in organic synthesis reactions as intermediates. Additionally, they have industrial applications in products like photographic films, dyes, elastomers, plastics, and textiles .
Mechanism of Action
Target of Action
Thiourea derivatives, a class to which this compound belongs, are known to interact with various enzymes and biochemical processes . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Mode of Action
Thiourea and its derivatives are known to interact with their targets through hydrogen bonding . They can activate molecules in at least one other way, opening the way for new organocatalyst designs . In the case of thyroid peroxidase, thiourea inhibits the enzyme, leading to reduced synthesis of thyroid hormone .
Biochemical Pathways
The inhibition of thyroid peroxidase by thiourea affects the thyroid hormone synthesis pathway . This leads to
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(E)-1-dibenzofuran-2-ylethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9(17-18-15(16)20)10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,1H3,(H3,16,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALDNUQFOENTN-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea |
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